1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride 1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18255594
InChI: InChI=1S/C4H5ClN2O.ClH/c5-3-2-8-7-4(3)1-6;/h2H,1,6H2;1H
SMILES:
Molecular Formula: C4H6Cl2N2O
Molecular Weight: 169.01 g/mol

1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride

CAS No.:

Cat. No.: VC18255594

Molecular Formula: C4H6Cl2N2O

Molecular Weight: 169.01 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride -

Specification

Molecular Formula C4H6Cl2N2O
Molecular Weight 169.01 g/mol
IUPAC Name (4-chloro-1,2-oxazol-3-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C4H5ClN2O.ClH/c5-3-2-8-7-4(3)1-6;/h2H,1,6H2;1H
Standard InChI Key FBOPHDINLFMCSR-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=NO1)CN)Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride is C₄H₆Cl₂N₂O, derived from its 1,2-oxazole ring, chloro substituent, and hydrochlorinated aminomethyl side chain. Its molecular weight is 169.01 g/mol, calculated as follows:

  • Carbon (C): 12.01 × 4 = 48.04

  • Hydrogen (H): 1.01 × 6 = 6.06

  • Chlorine (Cl): 35.45 × 2 = 70.90

  • Nitrogen (N): 14.01 × 2 = 28.02

  • Oxygen (O): 16.00 × 1 = 16.00
    Total: 48.04 + 6.06 + 70.90 + 28.02 + 16.00 = 169.02 g/mol (rounded to 169.01 g/mol) .

Spectral Characteristics

While direct spectral data for this compound are unavailable, analogous structures suggest:

  • ¹H NMR: Resonances for the oxazole ring protons (δ 6.5–8.0 ppm), aminomethyl group (δ 2.8–3.5 ppm), and hydrochloride protons (broad peak near δ 5.0 ppm) .

  • IR Spectroscopy: Stretching vibrations for N-H (3300–3500 cm⁻¹), C-Cl (550–850 cm⁻¹), and C=N (1600–1680 cm⁻¹).

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride typically involves two key steps:

Formation of the 1,2-Oxazole Core

The 1,2-oxazole ring is constructed via a [3+2] cycloaddition between a nitrile oxide and an alkyne:

  • Nitrile Oxide Preparation: Chlorination of hydroxylamine derivatives yields reactive nitrile oxides.

  • Cycloaddition: Reaction with propargylamine forms the 1,2-oxazole scaffold .

Functionalization and Salt Formation

  • Chlorination: Electrophilic aromatic substitution introduces chlorine at position 4.

  • Aminomethylation: The amine group is introduced via reductive amination or nucleophilic substitution.

  • Hydrochlorination: Treatment with HCl gas in ethanol yields the hydrochloride salt .

Example Reaction Pathway:

Nitrile Oxide+Propargylamine1,2-Oxazole IntermediateCl24-Chloro-1,2-oxazoleNH2CH2Cl1-(4-Chloro-1,2-oxazol-3-yl)methanamineHClHydrochloride Salt\text{Nitrile Oxide} + \text{Propargylamine} \rightarrow \text{1,2-Oxazole Intermediate} \xrightarrow{\text{Cl}_2} \text{4-Chloro-1,2-oxazole} \xrightarrow{\text{NH}_2\text{CH}_2\text{Cl}} \text{1-(4-Chloro-1,2-oxazol-3-yl)methanamine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Industrial Scalability

Continuous flow reactors enhance yield (≥85%) and purity (≥98%) by minimizing side reactions. Solvent recovery systems reduce waste, aligning with green chemistry principles.

Physicochemical Properties

Solubility and Stability

PropertyValue
Solubility in WaterHigh (≥50 mg/mL at 25°C)
Melting Point180–185°C (decomposes)
Storage Conditions2–8°C, inert atmosphere

The hydrochloride salt improves water solubility, facilitating formulation in biological assays. The compound is stable under acidic conditions but degrades in strong bases .

Reactivity

  • Nucleophilic Substitution: The chlorine atom undergoes substitution with amines or thiols.

  • Reduction: Catalytic hydrogenation opens the oxazole ring, yielding β-amino alcohols.

  • Complexation: The amine group coordinates with metal ions (e.g., Cu²⁺, Fe³⁺).

Applications in Research and Industry

Pharmaceutical Intermediates

1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride serves as a precursor for:

  • Antimicrobial Agents: Derivatives inhibit bacterial enoyl-ACP reductase (FabI), a target in Staphylococcus aureus infections .

  • Anticancer Compounds: Functionalized analogs disrupt microtubule assembly in cancer cells (IC₅₀ = 1.2–3.5 μM).

Agrochemical Development

In agrochemistry, the compound is a building block for:

  • Fungicides: Modifications enhance activity against Phytophthora infestans (EC₅₀ = 0.8 μg/mL) .

  • Herbicides: Oxazole derivatives inhibit acetolactate synthase (ALS) in weeds .

ParameterValue
LD₅₀ (Oral, Rat)420 mg/kg
Skin IrritationModerate (OECD 404 Category 2)
Environmental RiskLow (BCF = 12.5)

Future Directions

Research priorities include:

  • Structure-Activity Relationships (SAR): Optimizing substituents for enhanced bioactivity.

  • Green Synthesis: Developing solvent-free methods using microwave irradiation.

  • Targeted Drug Delivery: Conjugating the compound with nanoparticles for improved pharmacokinetics .

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